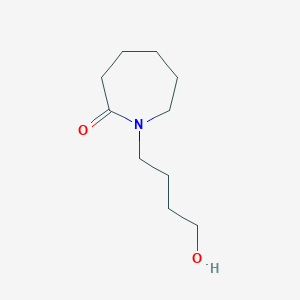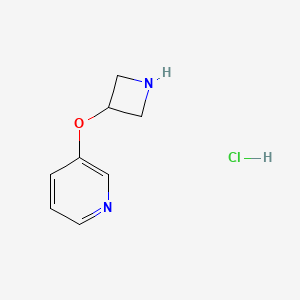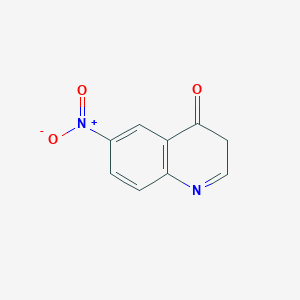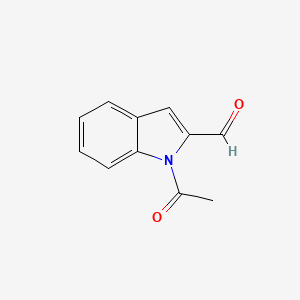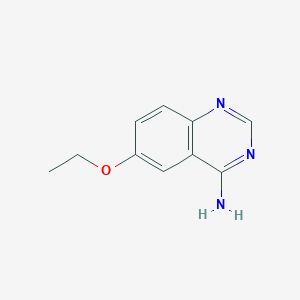
6-Ethoxyquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethoxyquinazolin-4-amine is a quinazoline derivative with the molecular formula C10H11N3O. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties
準備方法
The synthesis of 6-Ethoxyquinazolin-4-amine typically involves several steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, often using aniline and ethyl glyoxalate as substrates.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-catalyzed reaction: Transition metals like palladium or copper are used to catalyze the formation of the quinazoline core.
Ultrasound-promoted reaction: This method uses ultrasonic waves to enhance reaction rates and yields.
Phase-transfer catalysis: This involves the transfer of a reactant from one phase into another where the reaction occurs.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using scalable processes and environmentally friendly conditions .
化学反応の分析
6-Ethoxyquinazolin-4-amine undergoes various chemical reactions, including:
Substitution: This reaction replaces one functional group with another, often using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dimethylformamide, and catalysts like palladium or copper . Major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities .
科学的研究の応用
6-Ethoxyquinazolin-4-amine has several scientific research applications:
作用機序
The mechanism of action of 6-Ethoxyquinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the chaperone domain of heat shock protein 90, which plays a role in protein folding and stability . This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells . Additionally, it may interact with other molecular targets involved in cell signaling and metabolism .
類似化合物との比較
6-Ethoxyquinazolin-4-amine can be compared with other quinazoline derivatives, such as:
6-Amino-3(H)-quinazolin-4-one: Known for its antimicrobial activity.
6-Nitro-3(H)-quinazolin-4-one: Exhibits significant antibacterial properties.
Prazosin: Used to treat hypertension and benign prostatic hyperplasia.
Erlotinib and Gefitinib: Used in the treatment of lung and pancreatic cancers.
The uniqueness of this compound lies in its specific functional groups and their influence on its biological activity. Its ethoxy group may enhance its solubility and bioavailability compared to other quinazoline derivatives .
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
6-ethoxyquinazolin-4-amine |
InChI |
InChI=1S/C10H11N3O/c1-2-14-7-3-4-9-8(5-7)10(11)13-6-12-9/h3-6H,2H2,1H3,(H2,11,12,13) |
InChIキー |
LHTIJOIHDDMPMJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)N=CN=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



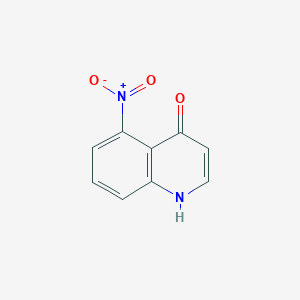
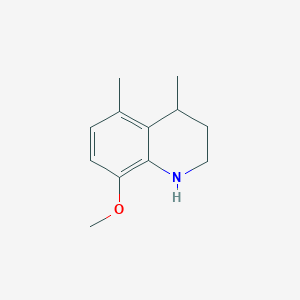

![[2,3'-Bipyridin]-5'-ylmethanol](/img/structure/B11907037.png)
